molecular formula C7H8FNO B1288518 5-(Aminomethyl)-2-fluorophenol CAS No. 71288-96-5

5-(Aminomethyl)-2-fluorophenol

Cat. No. B1288518
CAS RN: 71288-96-5
M. Wt: 141.14 g/mol
InChI Key: MITDKCUPBXYTCM-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-fluorophenol is a chemical compound that is part of a broader class of compounds known as aminophenols. These compounds are characterized by an amino group (-NH2) and a hydroxyl group (-OH) attached to a benzene ring, with additional substituents that can modify their chemical behavior and physical properties. The specific structure of 5-(Aminomethyl)-2-fluorophenol includes a fluorine atom at the second position and an aminomethyl group at the fifth position of the phenol ring, which can influence its reactivity and interaction with other molecules .

Synthesis Analysis

The synthesis of 5-(Aminomethyl)-2-fluorophenol can be achieved through different methods. One approach involves the reduction of an appropriate precursor using iron powder, while another method utilizes catalytic hydrogenation. The latter method has been found to yield a higher quality product and better overall yield. Factors influencing the synthesis and potential impurities have been discussed, indicating the importance of optimizing synthesis conditions to obtain the desired compound efficiently .

Molecular Structure Analysis

The molecular structure of compounds related to 5-(Aminomethyl)-2-fluorophenol has been characterized using various spectroscopic techniques. For instance, (E)-5-(diethylamino)-2-[(2-fluorophenylimino)methyl]phenol, a compound with a similar fluorophenol moiety, has been studied using X-ray diffraction, IR, and UV/Vis spectroscopy. Computational studies using density functional theory (DFT) have also been performed to optimize the geometry and investigate the electronic properties of such compounds. These studies provide insights into the behavior of fluorophenol derivatives in different environments and their potential applications .

Chemical Reactions Analysis

Fluorophenol derivatives are versatile in chemical reactions due to the presence of reactive amino and hydroxyl groups. For example, the synthesis of novel Schiff bases has been reported using an intermediate that shares structural similarities with 5-(Aminomethyl)-2-fluorophenol. These Schiff bases exhibit antimicrobial activity, demonstrating the potential of fluorophenol derivatives to serve as building blocks for biologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(Aminomethyl)-2-fluorophenol derivatives are influenced by the presence of the fluorine atom and the aminomethyl group. Fluorine is a highly electronegative element, which can affect the acidity of the phenolic hydroxyl group and the basicity of the amino group. The aminomethyl group can participate in hydrogen bonding and other interactions, impacting the solubility and reactivity of the compound. The spectroscopic properties of fluorinated o-aminophenol derivatives have been explored, revealing their pH sensitivity and negligible affinity for other physiological ions, which is crucial for their application as pH probes .

Scientific Research Applications

1. pH Sensitive Probes

5-(Aminomethyl)-2-fluorophenol derivatives have been utilized in the development of pH-sensitive probes. These probes are designed based on modifications to the 2-aminophenol group, a common building block for cationic indicators. Such derivatives demonstrate pH sensitivity in the physiological range and show negligible affinity for other physiological ions. They can undergo significant titration shifts, making them suitable for intracellular pH measurement applications (Rhee, Levy, & London, 1995).

2. Vitamin B12 Analogs and Corrinoid-Dependent Enzymes

Fluorinated analogs of 5-(Aminomethyl)-2-fluorophenol have been shown to be effective as cofactors for corrinoid-dependent enzymes. These analogs, when included in the diet of certain bacteria, lead to the synthesis of modified vitamin B12. This can be used to study protein-bound cobamides using 19F-labeled nuclear magnetic resonance spectroscopy, providing insights into enzyme interactions and function (Stupperich, Eisinger, Kerssebaum, & Nexo, 1993).

3. RNA Biochemistry Studies

The compound has been used in the synthesis of oligoribonucleotides with selected 2'-O-methylation. This has significant implications for the study of RNA biochemistry, particularly in understanding the roles of RNA modifications in various biological processes (Beijer et al., 1990).

4. Antitumor Agent Studies

5-(Aminomethyl)-2-fluorophenol derivatives have been explored in the context of antitumor agents. These studies include the examination of fluorinated benzothiazoles, which have shown potential as selective experimental antitumor agents. The mechanism involves the biotransformation of these compounds leading to DNA damage in sensitive tumor cells (Leong et al., 2004).

5. Studying Protein Structure and Dynamics

Genetically encoded fluorescent amino acids, including derivatives of 5-(Aminomethyl)-2-fluorophenol, have been used for studying protein structure, dynamics, localization, and biomolecular interactions both in vitro and in vivo. This approach facilitates the introduction of fluorophores into proteins at defined sites, allowing for detailed molecular studies (Summerer et al., 2006).

properties

IUPAC Name

5-(aminomethyl)-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c8-6-2-1-5(4-9)3-7(6)10/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITDKCUPBXYTCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00901285
Record name NoName_380
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00901285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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